molecular formula C17H16N4 B6442561 N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine CAS No. 2549051-55-8

N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine

Cat. No.: B6442561
CAS No.: 2549051-55-8
M. Wt: 276.34 g/mol
InChI Key: YAHSNFUVSQKOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a quinolin-3-yl substituent at the 5-position and a cyclopropylmethyl amine group at the 2-position. Pyrimidin-2-amine scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes like cyclin-dependent kinases (CDKs), tyrosine kinases, and bacterial proteins . The quinoline moiety enhances aromatic interactions in binding pockets, while the cyclopropylmethyl group contributes to metabolic stability and bioavailability .

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-quinolin-3-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-2-4-16-13(3-1)7-14(9-18-16)15-10-20-17(21-11-15)19-8-12-5-6-12/h1-4,7,9-12H,5-6,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSNFUVSQKOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Quinoline Substitution: The quinoline moiety can be introduced via a nucleophilic aromatic substitution reaction, where a suitable quinoline derivative reacts with the pyrimidine core.

    Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be added through an alkylation reaction using cyclopropylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, while the pyrimidine ring can inhibit enzyme activity by binding to the active site. The cyclopropylmethyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by its substituents. Key structural analogs and their differences are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (Position) Biological Target/Activity Key Findings Reference
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine Pyrimidin-2-amine Quinolin-3-yl (C5), cyclopropylmethyl (N2) Putative CDK4/6 inhibitor (inferred) Enhanced aromatic stacking; improved metabolic stability vs. bulkier groups
Abemaciclib Pyrimidin-2-amine 4-[4-Fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl] (C4), 5-fluoro (C5), N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl} (N2) CDK4/6 inhibitor (FDA-approved) High selectivity for CDK4/6; clinical use in breast cancer
5-Chloro-N-cyclopropylpyrimidin-2-amine Pyrimidin-2-amine Chlorine (C5), cyclopropyl (N2) Not specified (structural analog) Halogenation increases electrophilicity; potential toxicity concerns
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Pyrimidin-2-amine Thiazol-5-yl (C4), pyridin-2-yl (N2) CDK4/6 inhibitor (preclinical) Thiazole enhances kinase affinity but reduces solubility
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Pyridin-2-amine Methoxypyridin-3-yl (C5) Not specified (structural analog) Methoxy group improves solubility but reduces metabolic stability

Key Research Findings

Role of Quinoline vs. Heteroaromatic Substituents
  • Thiazol-5-yl/Pyridin-2-yl : These groups in analogs (e.g., ) offer moderate affinity but suffer from reduced solubility and bioavailability due to higher hydrophobicity .
Impact of N2 Substituents
  • Cyclopropylmethyl : This group balances steric bulk and rigidity, enhancing metabolic stability compared to larger substituents like cyclopentyl () or flexible chains (e.g., piperazine in abemaciclib) .
  • Pyridin-2-yl/Ethylpiperazine : These substituents in clinical CDK4/6 inhibitors (e.g., abemaciclib) improve target engagement but increase molecular weight, affecting pharmacokinetics .
Chlorine vs. Quinoline at C5
  • Halogenated analogs (e.g., 5-chloro-N-cyclopropylpyrimidin-2-amine, ) exhibit higher electrophilicity, which may lead to off-target interactions or toxicity compared to the quinoline-substituted compound .

Biological Activity

N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a quinoline moiety and a cyclopropylmethyl group . The unique positioning of the quinoline at the 3-position of the pyrimidine ring enhances its biological properties. The synthesis typically involves:

  • Formation of the Pyrimidine Core : Through condensation reactions involving β-diketones and guanidine derivatives.
  • Quinoline Substitution : Via nucleophilic aromatic substitution.
  • Cyclopropylmethyl Group Addition : Using alkylation reactions with cyclopropylmethyl halides in the presence of bases like potassium carbonate.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation, particularly in the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival.
  • DNA Intercalation : The quinoline moiety may intercalate with DNA, affecting transcription and replication processes.
  • Binding Affinity : The cyclopropylmethyl group appears to enhance binding affinity to target enzymes, thereby improving efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • Exhibited IC50 values indicating potent inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
    • For instance, a related compound with a similar structure showed an IC50 of 130 nM against MCF-7 cells and 20 nM against HCT-116 cells .
  • Mechanistic Insights :
    • Flow cytometry analyses demonstrated that the compound induces apoptosis and causes cell cycle arrest in the G0/G1 phase in HCT-116 cells.
    • Western blot assays indicated that it decreases phosphorylation levels of AKT, a key player in the PI3K/AKT/mTOR signaling pathway, thus blocking tumor growth signals .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence biological activity:

Compound VariationIC50 Value (nM)Observations
Base Compound130 (MCF-7)Strong inhibition
Quinoline Substituent PositioningVariesAffects binding affinity
Cyclopropylmethyl Group PresenceEnhancesIncreases potency

These findings suggest that specific structural features are crucial for maximizing biological efficacy .

Case Studies

Several case studies illustrate the compound's potential:

  • Cell Line Studies :
    • In vitro studies demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption.
  • Animal Models :
    • Preliminary animal studies indicated reduced tumor growth rates when treated with this compound compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.